molecular formula C17H10ClD3N4 B162899 8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 112393-64-3

8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No. B162899
CAS RN: 112393-64-3
M. Wt: 311.8 g/mol
InChI Key: VREFGVBLTWBCJP-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alprazolam-d3 is an analytical reference material intended for use as an internal standard for the quantification of alprazolam by GC- or LC-MS. Alprazolam is categorized as a benzodiazepine. Alprazolam-d3 is regulated as a Schedule IV compound in the United States. This product is intended for research and forensic applications.
Alprazolam-d3 (exempt preparation) is intended for use as an internal standard for the quantification of alprazolam by GC- or LC-MS. Alprazolam is categorized as a benzodiazepine. Alprazolam is regulated as a Schedule IV compound in the United States. Alprazolam-d3 (exempt preparation) is provided as a DEA exempt preparation. This product is intended for research and forensic applications.
Alprazolam-d3 is intended for use as an internal standard for the quantification of alprazolam by GC-or LC-MS. Alprazolam is a Schedule IV benzodiazepine with anxiolytic and sedative actions and acts as an agonist at the GABAA receptor. This product is intended for forensic and research applications.

Scientific Research Applications

Analytical Reference Standard

Alprazolam-d3 is used as an analytical reference standard for the quantification of alprazolam . It is used in Gas Chromatography (GC) or Liquid Chromatography (LC) Mass Spectrometry (MS) to quantify the amount of alprazolam, a benzodiazepine .

Biosensing and Detection

Alprazolam-d3 has been used in the development of a highly sensitive electrochemical nanobiosensor for the detection of alprazolam . This nanobiosensor uses gold nanourchins (AuNUs) and iron-nickel reduced graphene oxide (Fe-Ni@rGO) immobilized on a glassy carbon electrode . The nanobiosensor has shown two linear ranges (4 to 500 µg L −1 and 1 to 50 mg L −1), a low limit of detection (1 µg L −1), high sensitivity, good repeatability, and good recovery .

Clinical Applications

The simple and low-cost fabrication of the nanobiosensor, along with its superior sensitivity and selectivity, could make it a proper choice for detection of alprazolam in future clinical applications .

Research on Psychomotor Disorders and Cognitive Degeneration

Alprazolam may induce psychomotor disorders and cognitive degeneration . Research on Alprazolam-d3 can help understand these effects and develop strategies to mitigate them .

Alzheimer’s Disease Research

Alprazolam is possibly correlated with increased risks of Alzheimer’s disease . Alprazolam-d3 can be used in research to understand this correlation and its implications .

Stroke and Brain Tumor Research

Alprazolam is also possibly correlated with increased risks of strokes and malignant brain tumors . Alprazolam-d3 can be used in research to understand these risks .

Mechanism of Action

Target of Action

Alprazolam-d3, also known as 8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine, primarily targets the gamma-aminobutyric acid (GABA) type A receptors . These receptors are the major inhibitory neurotransmitters in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .

Mode of Action

Alprazolam-d3 acts as a positive allosteric modulator of the GABA type A receptor . This means it enhances the receptor’s response to GABA, increasing the flow of chloride ions into the neuron, which further hyperpolarizes the neuron. This makes it more resistant to excitation, leading to an overall decrease in neuronal excitability .

Biochemical Pathways

The primary biochemical pathway affected by Alprazolam-d3 is the GABAergic system . By enhancing the inhibitory effects of GABA, Alprazolam-d3 increases the hyperpolarization of neurons and decreases overall neuronal excitability. This results in the calming effects typically associated with benzodiazepines .

Pharmacokinetics

Alprazolam-d3 is well absorbed following oral administration, with a bioavailability of approximately 90% . It is mainly metabolized by CYP3A enzymes , particularly CYP3A4 and CYP3A5 , into two active metabolites: 4-hydroxyalprazolam and α-hydroxyalprazolam . The half-life of Alprazolam-d3 varies between individuals, with an average of around 11.2 hours in healthy patients .

Result of Action

The molecular and cellular effects of Alprazolam-d3’s action primarily involve the reduction of anxiety and the induction of sedation . By enhancing the inhibitory effects of GABA, Alprazolam-d3 decreases neuronal excitability, which can reduce symptoms of anxiety and panic disorders . These effects can also lead to sedation, drowsiness, and impaired motor skills .

Action Environment

The action, efficacy, and stability of Alprazolam-d3 can be influenced by various environmental factors. For instance, concurrent treatment with CYP3A inhibitors like ketoconazole and itraconazole can affect the metabolism of Alprazolam-d3, potentially leading to increased plasma concentrations of the drug . Additionally, factors such as age, sex, and body weight can alter the pharmacokinetics of Alprazolam-d3 . Furthermore, Alprazolam-d3 can be subject to photodegradation in the environment, which may affect its stability .

properties

IUPAC Name

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREFGVBLTWBCJP-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801344673
Record name Alprazolam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112393-64-3
Record name Alprazolam-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801344673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
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8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
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8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
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8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
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8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Reactant of Route 6
8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

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